molecular formula C34H43N5O3 B066817 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- CAS No. 188633-51-4

4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-

Cat. No. B066817
M. Wt: 569.7 g/mol
InChI Key: NEECDCWAFAPDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the pyrimidine family, which is widely used in the pharmaceutical industry for the synthesis of various drugs.

Mechanism Of Action

The mechanism of action of 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and replication. The compound has been shown to inhibit the activity of DNA polymerase, which is required for DNA replication. It has also been shown to inhibit the activity of ribonucleotide reductase, which is required for the synthesis of DNA precursors.

Biochemical And Physiological Effects

4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death. It has also been shown to inhibit cell growth and proliferation. The compound has been tested in animal models, and it has been shown to have a low toxicity profile.

Advantages And Limitations For Lab Experiments

4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has several advantages for lab experiments. The compound is readily available, and the synthesis method has been optimized to increase the yield and purity of the compound. The compound has been extensively studied, and its potential therapeutic applications have been well established. However, the compound has some limitations for lab experiments. The compound is sensitive to light and air, and it requires specialized equipment and expertise for handling and storage.

Future Directions

There are several future directions for the research on 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-. One potential direction is to further investigate its potential therapeutic applications. The compound has shown promising results in inhibiting cancer cell growth, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is to investigate the mechanism of action of the compound. The compound has been shown to inhibit the activity of certain enzymes, but the exact mechanism of action is not fully understood. Finally, future research could focus on optimizing the synthesis method of the compound to increase its yield and purity.

Synthesis Methods

The synthesis of 4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- involves a multi-step process that requires specialized equipment and expertise. The method involves the use of various reagents and solvents, including pyrimidine, cyclohexylamine, methyl butyrate, and pyrrolidine. The reaction is carried out under controlled conditions, and the final product is obtained after several purification steps. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C. The antibacterial activity of the compound has been tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

188633-51-4

Product Name

4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-

Molecular Formula

C34H43N5O3

Molecular Weight

569.7 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-N-(4-methoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C34H43N5O3/c1-24(2)22-31(32(40)35-26-14-8-5-9-15-26)39(27-16-18-28(42-3)19-17-27)33(41)30-23-29(25-12-6-4-7-13-25)36-34(37-30)38-20-10-11-21-38/h4,6-7,12-13,16-19,23-24,26,31H,5,8-11,14-15,20-22H2,1-3H3,(H,35,40)

InChI Key

NEECDCWAFAPDLT-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)C(=O)C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCC5

Canonical SMILES

CC(C)CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)C(=O)C3=NC(=NC(=C3)C4=CC=CC=C4)N5CCCC5

synonyms

4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-(9CI)

Origin of Product

United States

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